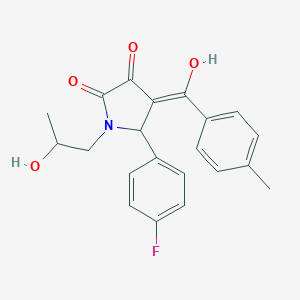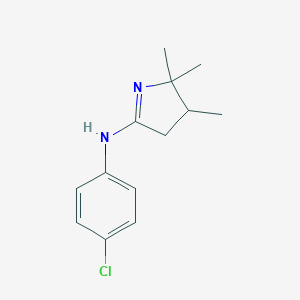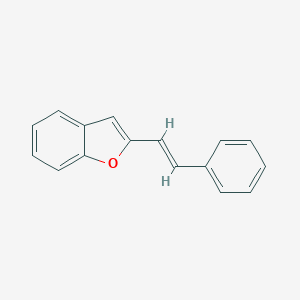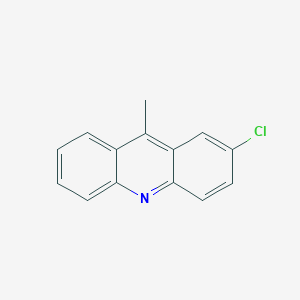
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research. It is a pyrrolone derivative that has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that the compound has an inhibitory effect on various enzymes and proteins, including histone deacetylases and cyclin-dependent kinases. This inhibition leads to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one are diverse and depend on the specific application. Studies have shown that the compound can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. The compound has also been shown to have antimicrobial and antifungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high purity and stability, which allows for accurate and reproducible results. The compound is also relatively easy to synthesize, making it accessible to researchers. However, the limitations of using this compound include its high cost and limited availability, which may restrict its use in certain studies.
Orientations Futures
There are several future directions for the study of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. These include further exploration of its therapeutic potential in cancer, inflammation, and neurodegenerative disorders. The compound could also be studied for its potential use as an antimicrobial and antifungal agent. Additionally, the mechanism of action of the compound could be further elucidated to better understand its effects on various enzymes and proteins. Finally, the synthesis method could be optimized to reduce the cost and increase the availability of the compound for research purposes.
Conclusion:
In conclusion, 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a promising chemical compound that has shown potential in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its potential therapeutic applications. The compound's mechanism of action is not fully understood, but it has been shown to have inhibitory effects on various enzymes and proteins. The compound's biochemical and physiological effects are diverse, and it has both advantages and limitations for use in lab experiments. Finally, there are several future directions for the study of this compound, including further exploration of its therapeutic potential and elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetone in the presence of a base. The resulting product is then treated with 4-methylbenzoyl chloride and a base to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its antimicrobial and antifungal properties.
Propriétés
Formule moléculaire |
C21H20FNO4 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20FNO4/c1-12-3-5-15(6-4-12)19(25)17-18(14-7-9-16(22)10-8-14)23(11-13(2)24)21(27)20(17)26/h3-10,13,18,24-25H,11H2,1-2H3/b19-17- |
Clé InChI |
PKHKRMMSFMFAAT-ZPHPHTNESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)F)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)F)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)








![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)


![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)